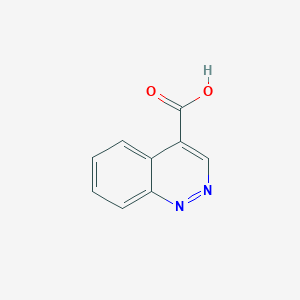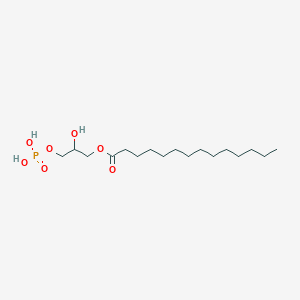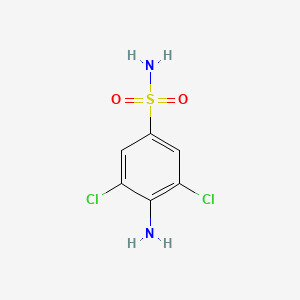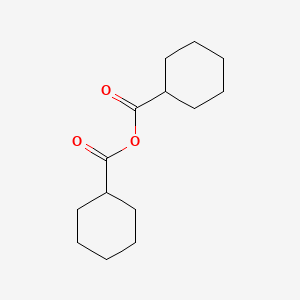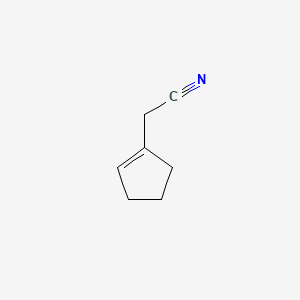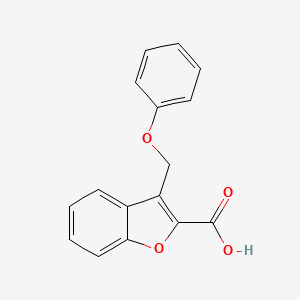
3-(Phenoxymethyl)-2-benzofurancarboxylic acid
Descripción general
Descripción
3-(Phenoxymethyl)-2-benzofurancarboxylic acid is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure, which can be substituted with various functional groups to create a wide range of derivatives with diverse chemical properties and potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in organic chemistry due to their biological and pharmaceutical relevance. One approach to constructing substituted benzofurans involves the palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates, which can be derived from commercially available phenols and propiolate. This method allows for the direct oxidative cyclization in the presence of Pd(OAc)2/PPh3 and CF3CO2Ag, yielding the corresponding benzofurans in good yields under air pressure at 110 °C . Another innovative synthesis method involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to benzofuran-3(2H)-one scaffolds with a quaternary center . Additionally, a Ni-catalyzed cycloisomerization between 3-phenoxy acrylic acid derivatives and alkynes has been reported, which results in 2,3-disubstituted benzofurans through intramolecular cleavage and formation of the C-O bond .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substitution pattern on the benzofuran core can significantly influence the chemical reactivity and physical properties of the molecules. For instance, the introduction of a quaternary center and a carbonyl group at specific positions on the benzofuran ring can be achieved through specific catalytic processes, as demonstrated in the synthesis of benzofuran-3(2H)-one scaffolds .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions depending on their substitution patterns. For example, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates can be synthesized from ethyl 2-acyl-4-nitrophenoxyacetates, with the stereochemistry of the resulting cis and trans isomers being influenced by the structure of the acyl group . Intramolecular photochemical reactions of bichromophoric 3-(alkenyloxy)phenols can lead to benzocyclobutenes and other rearranged products through [2 + 2] photocycloaddition and acidic transformations . Additionally, neighboring-group participation by phenolate in the opening of an epoxide ring has been observed in the synthesis of 2,3-dihydro-2-hydroxymethylbenzofuran .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are determined by their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and basicity of the molecule, as well as its photophysical properties. In the context of fluorescent probes, benzofuran derivatives with specific substituents have been shown to be sensitive to pH changes and selective in metal cation sensing due to the high acidity of the fluorophenol moiety .
Aplicaciones Científicas De Investigación
Antimicrobial Activity :
- Halogen derivatives of selected 3-benzofurancarboxylic acids, a group that includes 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, have demonstrated antimicrobial activity. Specifically, these compounds have shown effectiveness against Gram-positive bacteria and Candida strains, indicating potential applications in the treatment of microbial infections (Kossakowski et al., 2010).
Synthesis Processes and Chemical Properties :
- The synthesis processes involving 3-(Phenoxymethyl)-2-benzofurancarboxylic acid have been explored, with research indicating that substituents on the benzene ring influence the yields of benzofurans and 2-benzofurancarboxylic acids. This knowledge is useful for chemical synthesis and understanding the reactivity of this compound (Suzuki et al., 1983).
Cytotoxic Potential in Cancer Research :
- Derivatives of 3-benzofurancarboxylic acid, including 3-(Phenoxymethyl)-2-benzofurancarboxylic acid, have been evaluated for their cytotoxic potential. Several of these compounds have shown significant activity against human cancer cell lines, suggesting their potential application in cancer research and treatment (Kossakowski et al., 2005).
Antioxidant and Antibacterial Properties :
- Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, a related compound, have been synthesized and evaluated for antioxidant and antibacterial activity. This research opens up possibilities for the development of new pharmaceuticals and health-related applications (Shankerrao et al., 2013).
Safety And Hazards
While specific safety data for 3-(Phenoxymethyl)-2-benzofurancarboxylic acid is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation when handling similar chemical compounds .
Propiedades
IUPAC Name |
3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-16(18)15-13(10-19-11-6-2-1-3-7-11)12-8-4-5-9-14(12)20-15/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKTUIWQQYVRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182822 | |
| Record name | 3-(Phenoxymethyl)-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)-2-benzofurancarboxylic acid | |
CAS RN |
28664-92-8 | |
| Record name | 3-(Phenoxymethyl)-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28664-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenoxymethyl)-2-benzofurancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028664928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Phenoxymethyl)-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenoxymethyl)-2-benzofurancarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(PHENOXYMETHYL)-2-BENZOFURANCARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI27M2A53A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



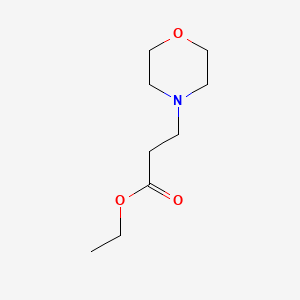
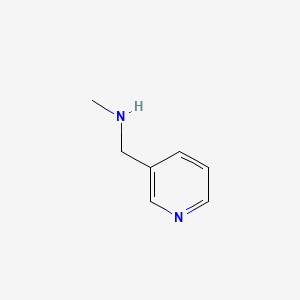

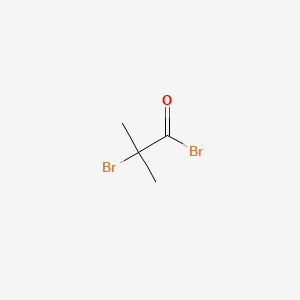
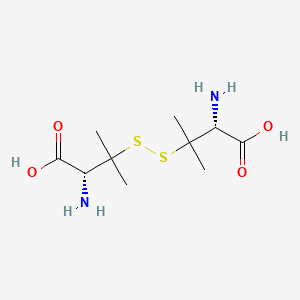
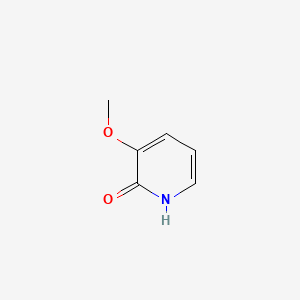
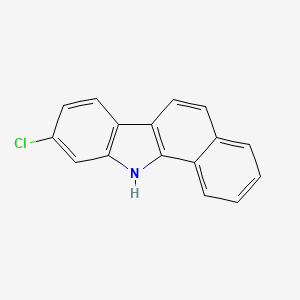
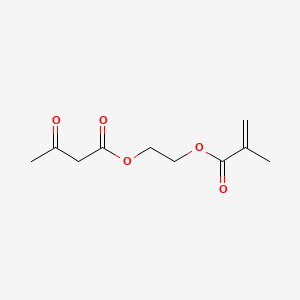
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)
